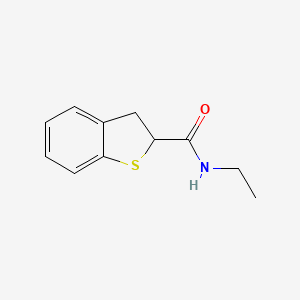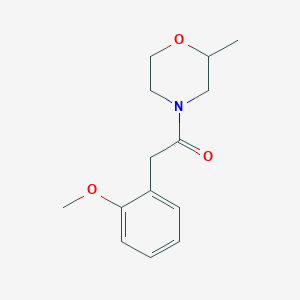
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone, also known as MMB-2201, is a synthetic cannabinoid that is often used in scientific research. It is a potent agonist of the CB1 and CB2 receptors, and it has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of biochemical and physiological effects. The exact mechanism of action of 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain and other tissues.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to produce a range of biochemical and physiological effects. It can produce analgesia, hypothermia, and sedation, and it may also affect appetite regulation and other physiological processes. 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been shown to have neuroprotective effects, and it may have potential therapeutic applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of synthetic cannabinoids on these receptors. However, one limitation of using 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone is its potential for producing adverse effects, such as hypothermia and sedation. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Direcciones Futuras
There are several future directions for research on 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone. One area of interest is the role of the endocannabinoid system in various physiological processes, such as pain modulation and appetite regulation. Another area of interest is the potential therapeutic applications of 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone.
Métodos De Síntesis
The synthesis of 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone involves several steps, including the preparation of the starting materials and the reaction conditions. One method of synthesis involves reacting 2-methylmorpholine with 2-bromo-1-(2-methoxyphenyl)ethanone in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to yield 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone is often used in scientific research to study the effects of synthetic cannabinoids on the CB1 and CB2 receptors. It has been shown to have a high affinity for these receptors, and it can produce a range of effects, including analgesia, hypothermia, and sedation. 2-(2-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been used to study the role of the endocannabinoid system in various physiological processes, such as pain modulation and appetite regulation.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-10-15(7-8-18-11)14(16)9-12-5-3-4-6-13(12)17-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGYEELZGFTVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)
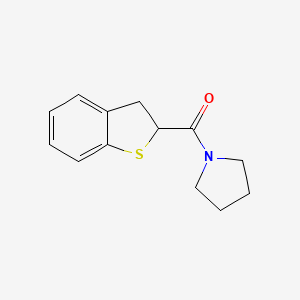


![Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)
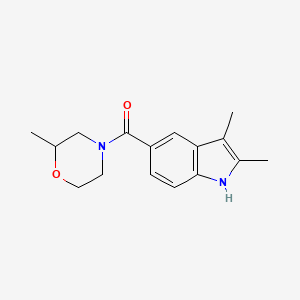
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)


![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)
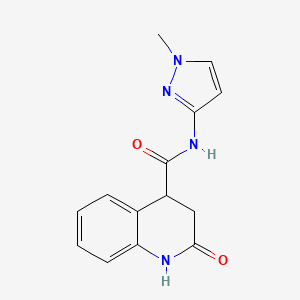

![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
